Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine

Catalog No.
S3231413
CAS No.
1810068-31-5
M.F
C36H31F12O4P
M. Wt
786.595
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-...

CAS Number

1810068-31-5

Product Name

Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[2-[2,6-di(propan-2-yloxy)phenyl]-3,6-dimethoxyphenyl]phosphane

Molecular Formula

C36H31F12O4P

Molecular Weight

786.595

InChI

InChI=1S/C36H31F12O4P/c1-18(2)51-27-8-7-9-28(52-19(3)4)30(27)31-26(49-5)10-11-29(50-6)32(31)53(24-14-20(33(37,38)39)12-21(15-24)34(40,41)42)25-16-22(35(43,44)45)13-23(17-25)36(46,47)48/h7-19H,1-6H3

InChI Key

XEACOTDENIXQLW-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC

Solubility

not available
  • Catalyst Precursor: Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine functions as a precursor for catalysts in numerous cross-coupling reactions. These reactions form new carbon-carbon bonds between different organic molecules. Some examples include:
    • Buchwald-Hartwig coupling
    • Suzuki-Miyaura coupling
    • Stille coupling
    • Sonogashira coupling
    • Negishi coupling
    • Heck coupling
    • Hiyama coupling

By combining this ligand with a metal source (often palladium or nickel), chemists can create a highly efficient catalyst for these crucial reactions in organic synthesis.

  • Fine-Tuning Catalyst Properties: The structure of Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine allows for some control over the catalyst's properties. The bulky substituents on the biphenyl group (3,6-dimethoxy-2',6'-bis(1-methylethoxy)) can influence the steric environment around the metal center, affecting the reaction rate and selectivity. Additionally, the electronic properties of the ligand, influenced by the trifluoromethyl groups, can further modulate the catalyst's activity.

XLogP3

11.3

Dates

Modify: 2023-08-19

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